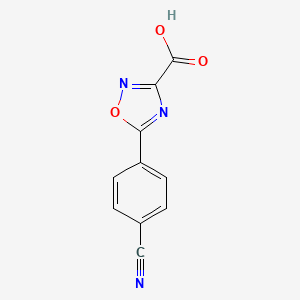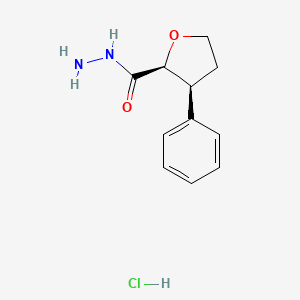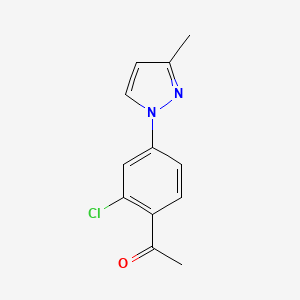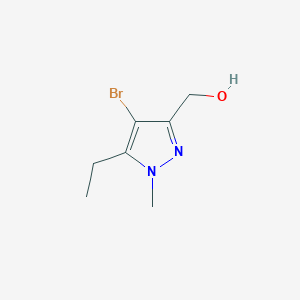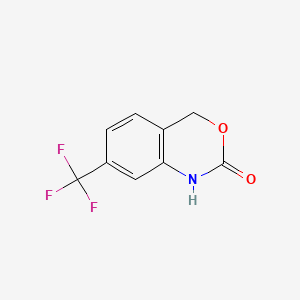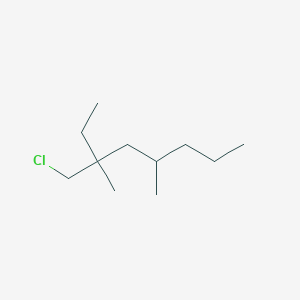
3-(Chloromethyl)-3,5-dimethyloctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-3,5-dimethyloctane is an organic compound that belongs to the class of chlorinated hydrocarbons It is characterized by the presence of a chloromethyl group attached to a carbon chain with two methyl groups at the 3rd and 5th positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3,5-dimethyloctane typically involves the chloromethylation of 3,5-dimethyloctane. This can be achieved through a Friedel-Crafts alkylation reaction, where 3,5-dimethyloctane is reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of chloromethyl methyl ether and a suitable catalyst in a controlled environment allows for the large-scale production of this compound. Post-reaction purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-3,5-dimethyloctane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution: Amines, ethers, or thioethers.
Oxidation: Alcohols or carboxylic acids.
Reduction: Methyl derivatives.
科学的研究の応用
3-(Chloromethyl)-3,5-dimethyloctane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the modification of polymers to introduce chloromethyl groups, which can further react to form functionalized materials.
Pharmaceuticals: It is explored as a building block in the synthesis of potential drug candidates.
Industrial Chemistry: The compound is used in the production of specialty chemicals and additives.
作用機序
The mechanism of action of 3-(Chloromethyl)-3,5-dimethyloctane primarily involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive towards nucleophiles, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the chloromethyl group.
類似化合物との比較
Similar Compounds
- 3-(Chloromethyl)-3,5-dimethylhexane
- 3-(Chloromethyl)-3,5-dimethylheptane
- 3-(Chloromethyl)-3,5-dimethylnonane
Uniqueness
3-(Chloromethyl)-3,5-dimethyloctane is unique due to its specific carbon chain length and the positioning of the chloromethyl and methyl groups. This structural arrangement imparts distinct reactivity and physical properties compared to its analogs, making it suitable for specific applications in organic synthesis and industrial processes.
特性
分子式 |
C11H23Cl |
|---|---|
分子量 |
190.75 g/mol |
IUPAC名 |
3-(chloromethyl)-3,5-dimethyloctane |
InChI |
InChI=1S/C11H23Cl/c1-5-7-10(3)8-11(4,6-2)9-12/h10H,5-9H2,1-4H3 |
InChIキー |
CXPCTIMTTJNSAL-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)CC(C)(CC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane](/img/structure/B13639311.png)
![5,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B13639315.png)
